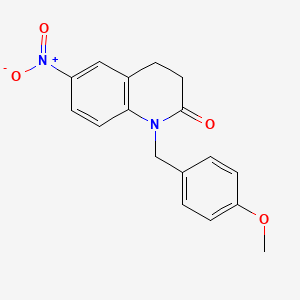
2-methoxy-4-piperidin-4-yloxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-piperidin-4-yloxybenzoic acid is an organic compound with the molecular formula C13H17NO4 It is a derivative of benzoic acid, featuring a methoxy group and a piperidyloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-piperidin-4-yloxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 4-piperidinol.
Esterification: The carboxylic acid group of 2-methoxybenzoic acid is first converted to an ester using an appropriate alcohol and acid catalyst.
Substitution Reaction: The ester is then reacted with 4-piperidinol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors to carry out the esterification process efficiently.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-4-piperidin-4-yloxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The piperidyloxy group can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-carboxy-4-(4-piperidyloxy)benzoic acid.
Reduction: Formation of 2-methoxy-4-(4-piperidyl)benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-methoxy-4-piperidin-4-yloxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-piperidin-4-yloxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to various physiological effects.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoic acid: Lacks the piperidyloxy group, making it less versatile in terms of chemical reactivity.
4-Methoxybenzoic acid: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
2-Methoxy-4-methylbenzoic acid: Contains a methyl group instead of a piperidyloxy group, resulting in different reactivity and applications.
Uniqueness
2-methoxy-4-piperidin-4-yloxybenzoic acid is unique due to the presence of both methoxy and piperidyloxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-methoxy-4-piperidin-4-yloxybenzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-12-8-10(2-3-11(12)13(15)16)18-9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16) |
Clé InChI |
DEALIBRPXNUPBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OC2CCNCC2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B8635339.png)












